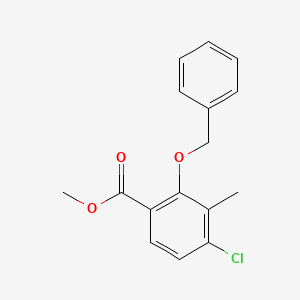![molecular formula C12H23NOSi B13472152 1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13472152.png)
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one is a synthetic organic compound characterized by its unique spirocyclic structure. The compound features a tert-butyldimethylsilyl group attached to a nitrogen atom within a spiro[3.3]heptane framework. This structural motif imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.
Introduction of the Tert-butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced via silylation, often using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyldimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptane: Lacks the ketone functional group, resulting in different reactivity and applications.
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.4]octan-2-one: Features a larger spirocyclic ring, which may influence its binding affinity and selectivity.
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-6-one: The ketone group is positioned differently, affecting its chemical behavior.
Uniqueness
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one is unique due to its specific spirocyclic structure and the presence of the tert-butyldimethylsilyl group. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H23NOSi |
|---|---|
Molekulargewicht |
225.40 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C12H23NOSi/c1-11(2,3)15(4,5)13-10(14)9-12(13)7-6-8-12/h6-9H2,1-5H3 |
InChI-Schlüssel |
RDJPIHKNDUMSJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)N1C(=O)CC12CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


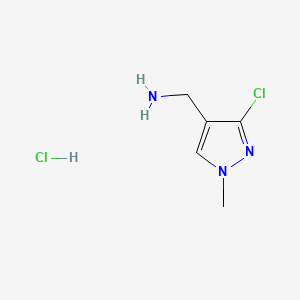

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B13472074.png)
![2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13472086.png)
![2-((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B13472100.png)
![3-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13472105.png)
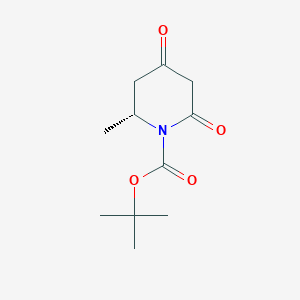
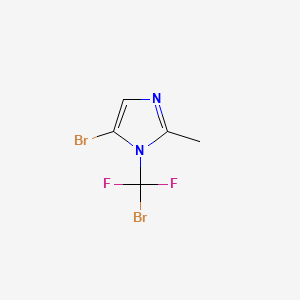
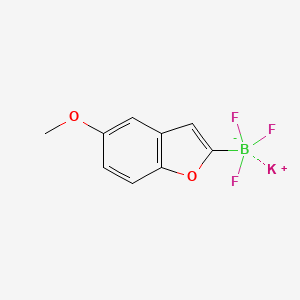
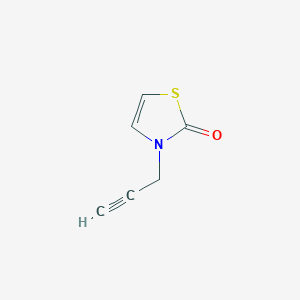
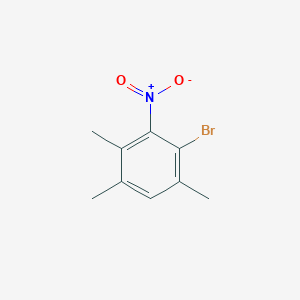

![Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13472148.png)
